N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
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Overview
Description
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by its bromophenyl and trifluoromethyl groups
Mechanism of Action
Target of Action
The compound has been tested for antimicrobial action against bacterial and fungal strains , suggesting that it may target specific proteins or enzymes in these organisms.
Mode of Action
The lipophilic character of the compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
The compound has shown promising potential in antimicrobial activity, antioxidant effect, and toxicity assays . Specifically, it has been found to be effective against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide has shown potential as a bioactive molecule
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.
Comparison with Similar Compounds
4-Bromophenyl sulfone: This compound shares the bromophenylsulfonyl group but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzenecarboxamide: This compound contains the trifluoromethyl group but lacks the bromophenylsulfonyl group.
Uniqueness: N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is unique due to the combination of both the bromophenylsulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrF3NO3S/c21-15-4-8-17(9-5-15)29(27,28)18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYHUNVRRRRTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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